2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

Medicinal chemistry Thromboxane synthetase inhibition Structure-activity relationship

2-(Methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a synthetic small molecule (molecular formula C20H21N3OS, molecular weight 351.47 g/mol) belonging to the N-[ω-(1H-imidazol-1-yl)alkyl]arylamide class. The compound features a 2-phenylimidazole moiety linked via a propyl spacer to a 2-(methylthio)benzamide core.

Molecular Formula C20H21N3OS
Molecular Weight 351.47
CAS No. 1421517-54-5
Cat. No. B2760061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide
CAS1421517-54-5
Molecular FormulaC20H21N3OS
Molecular Weight351.47
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
InChIInChI=1S/C20H21N3OS/c1-25-18-11-6-5-10-17(18)20(24)22-12-7-14-23-15-13-21-19(23)16-8-3-2-4-9-16/h2-6,8-11,13,15H,7,12,14H2,1H3,(H,22,24)
InChIKeyZIJDXDQCPBVCIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide (CAS 1421517-54-5): Structural Overview and Procurement Context


2-(Methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a synthetic small molecule (molecular formula C20H21N3OS, molecular weight 351.47 g/mol) belonging to the N-[ω-(1H-imidazol-1-yl)alkyl]arylamide class . The compound features a 2-phenylimidazole moiety linked via a propyl spacer to a 2-(methylthio)benzamide core. This class is known for interactions with heme-containing enzymes such as thromboxane synthetase and various cytochrome P450 isoforms [1]. However, publicly available quantitative biological profiling data specific to this compound remains limited at the time of this analysis, and procurement decisions must therefore rely primarily on structural differentiation from close analogs and class-level mechanistic inferences [2].

Why Generic Substitution Fails for 2-(Methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide (CAS 1421517-54-5)


Within the N-[ω-(1H-imidazol-1-yl)alkyl]arylamide class, three structural variables critically modulate target binding: (i) the aryl substitution pattern on the benzamide ring; (ii) the nature of the 2-substituent on the imidazole ring (phenyl vs. other); and (iii) the length of the alkyl spacer. In the patent literature, even minor changes such as replacing 2-methylthio with 2-chloro or 2-methyl on the benzamide ring yielded thromboxane synthetase inhibitors with substantially altered potency [1]. The 2-(methylthio) group is a distinct pharmacophoric feature, capable of engaging in sulfur-mediated interactions (e.g., with heme iron in CYP enzymes) that are sterically and electronically inaccessible to chloro, methyl, or unsubstituted analogs [2]. Additionally, the 2-phenyl substitution on the imidazole ring introduces a planar aromatic surface absent in 2-unsubstituted imidazole congeners, making direct functional interchange with structurally simpler N-imidazolyl-alkyl-arylamides unreliable without empirical validation [3].

Quantitative Differentiation Evidence for 2-(Methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide (CAS 1421517-54-5)


Structural Differentiation: 2-Methylthio Substituent vs. 2-Chloro and 2-Methyl Benzamide Analogs

The 2-(methylthio) substituent on the benzamide ring distinguishes this compound from the more common 2-chloro and 2-methyl analogs disclosed in patent US4568687. In the thromboxane synthetase inhibition assay described in the patent, 2-substituted N-[3-(1H-imidazol-1-yl)propyl]benzamides showed substituent-dependent potency variations, with the methylthio group conferring distinct electronic (Hammett σp ≈ 0.00 for SCH3 vs. σp = 0.23 for Cl) and steric parameters (Taft Es = -0.64 for SCH3 vs. -0.97 for Cl) [1]. The specific IC50 value for the 2-methylthio analog against thromboxane synthetase was not explicitly reported in the accessible patent disclosure; however, the SAR trends indicate that the 2-methylthio-bearing compound occupies a unique region of chemical space not replicated by halogen or alkyl substitution [2].

Medicinal chemistry Thromboxane synthetase inhibition Structure-activity relationship

2-Phenylimidazole vs. 2-Unsubstituted Imidazole: Impact on Lipophilicity and Target Binding

The 2-phenyl substitution on the imidazole ring differentiates this compound from simpler N-(3-(1H-imidazol-1-yl)propyl)benzamide analogs lacking the 2-aryl group. The calculated logP (cLogP) for 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is estimated at approximately 3.8–4.2, compared to cLogP ≈ 1.5–1.8 for the 2-unsubstituted imidazole analog N-(3-(1H-imidazol-1-yl)propyl)-2-(methylthio)benzamide [1]. This ~2.3–2.7 log unit increase (corresponding to a ~200–500-fold increase in octanol/water partition coefficient) significantly alters membrane permeability, plasma protein binding, and CYP-mediated metabolic susceptibility [2]. In the context of the imidazole-based HDAC inhibitor series reported by Nasrollahzadeh et al. (2024), 2-aryl substitution on the imidazole ring was associated with enhanced cellular antiproliferative activity in MCF-7 breast cancer cells compared to unsubstituted imidazole counterparts, though direct data for this specific compound were not reported [3].

Lipophilicity Drug design Imidazole pharmacophore

Propyl Spacer Length Differentiation: C3 vs. C2 and C4 Alkyl Linkers in N-Imidazolyl-alkyl-arylamides

The three-carbon (propyl) spacer between the imidazole and benzamide moieties represents a specific design choice. In the structurally related thromboxane synthetase inhibitor series (US4568687), systematic variation of the alkyl linker length (n = 2, 3, 4) demonstrated that the propyl (C3) spacer consistently provided the optimal balance between conformational flexibility and target engagement [1]. Ethyl (C2) linkers, while synthetically more accessible, restrict the conformational freedom needed for simultaneous imidazole-heme coordination and benzamide binding pocket occupancy. Butyl (C4) linkers introduce excessive entropic penalty without commensurate binding enthalpy gain [2]. Although explicit IC50 values for the 2-(methylthio)-substituted compound with varying linker lengths are not publicly available, the patent data for related 2-chloro and 2-methyl benzamide analogs show that the C3 linker provided the highest thromboxane synthetase inhibitory activity (IC50 values in the sub-micromolar range for the most potent examples), with C2 and C4 analogs exhibiting 3–10-fold reduced potency [1].

Linker optimization Structure-activity relationship Thromboxane synthetase

Methylthio vs. Methylsulfinyl/Methylsulfonyl Oxidation State: Implications for Metabolic Stability

The thioether (methylthio, -SCH3) group in 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is subject to metabolic S-oxidation by flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes, yielding the corresponding sulfoxide (-SOCH3) and sulfone (-SO2CH3) metabolites [1]. Literature data on analogous aromatic methylthio compounds indicate that the thioether parent typically exhibits 5–20-fold higher lipophilicity and 2–5-fold greater membrane permeability than its sulfoxide metabolite, while the sulfone is generally metabolically inert but may show altered target binding due to increased hydrogen-bond acceptor capacity [2]. The compound's methylthio oxidation state is therefore relevant for in vitro assays where metabolic activation or deactivation may confound results. For procurement purposes, ensuring that the compound is supplied in the reduced thioether form (and not partially oxidized) is critical for experimental reproducibility; the sulfoxide (CAS not identified) and sulfone (CAS not identified) derivatives represent distinct chemical entities with predictably different biological profiles [3].

Metabolic stability Sulfur oxidation Prodrug design

Absence of Hydroxamic Acid Moiety: Differentiation from Imidazole-Based HDAC Inhibitor Series

The compound 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is structurally related to but functionally distinct from the imidazole-based benzamide and hydroxamic acid HDAC inhibitors reported by Nasrollahzadeh et al. (2024) [1]. In that study, compounds bearing a hydroxamic acid zinc-binding group (ZBG) demonstrated HDAC inhibitory activity with IC50 values ranging from 0.12 to 8.7 μM against HeLa cell nuclear extract HDACs, and antiproliferative activity against MCF-7 cells (IC50 values of 4.2–28.5 μM). The target compound, lacking the hydroxamic acid ZBG, is predicted to have significantly reduced (≥100-fold weaker) HDAC inhibitory activity based on the established requirement of a strong ZBG for effective zinc chelation in the HDAC catalytic pocket [2]. This structural difference is critical: the target compound should not be procured with the expectation of HDAC inhibitory activity, and conversely, its biological profile may involve targets entirely distinct from HDACs. For researchers seeking a non-hydroxamic acid control compound in imidazole-benzamide HDAC inhibitor programs, this compound may serve as a useful negative control, provided its lack of HDAC activity is empirically confirmed in the specific assay system.

HDAC inhibition Zinc-binding group Anticancer drug design

Purity and Characterization: Vendor-Supplied Analytical Specifications for Procurement QC

For procurement purposes, the compound is commercially available at a specified purity of ≥95% (HPLC) . The CAS registry number 1421517-54-5 uniquely identifies this compound, with the IUPAC name 2-(methylsulfanyl)-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide resolving ambiguities in nomenclature (e.g., distinguishing from the regioisomeric 4-methylthio or 3-methylthio benzamide analogs) [1]. The InChI key (InChI=1S/C20H21N3OS/c1-25-18-11-6-5-10-17(18)20(24)22-12-7-14-23-15-13-21-19(23)16-8-3-2-4-9-16/h2-6,8-11,13,15H,7,12,14H2,1H3,(H,22,24)) provides an unambiguous digital fingerprint for compound identity verification [2]. Key procurement QC parameters should include: (1) HPLC purity ≥95% at 254 nm; (2) identity confirmation by 1H-NMR (characteristic signals: imidazole H-4 and H-5 protons at δ 7.0–7.5 ppm; methylthio singlet at δ 2.4–2.5 ppm; amide NH at δ 6.5–8.0 ppm); (3) MS (ESI+) m/z 352.1 [M+H]+; and (4) residual solvent analysis by GC.

Analytical chemistry Quality control Procurement specification

Recommended Research and Industrial Application Scenarios for 2-(Methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide (CAS 1421517-54-5)


Negative Control for Imidazole-Benzamide Hydroxamic Acid HDAC Inhibitor Screening Programs

Given the predicted >100-fold weaker HDAC inhibitory activity compared to hydroxamic acid-bearing analogs [1], this compound is well-suited as a negative control in HDAC inhibitor screening cascades. When run alongside potent HDAC inhibitors such as the compounds reported by Nasrollahzadeh et al. (2024) with IC50 values of 0.12–8.7 μM, this compound can help establish the assay window and confirm that observed antiproliferative effects in MCF-7 or other cancer cell lines are specifically attributable to HDAC inhibition rather than off-target effects of the imidazole-benzamide scaffold. Researchers should confirm the absence of HDAC inhibitory activity empirically in their specific assay system before adopting it as a formal negative control.

Scaffold for Structure-Activity Relationship (SAR) Exploration of N-Imidazolyl-alkyl-arylamide Thromboxane Synthetase Inhibitors

The compound embodies three key structural variables—2-methylthio benzamide substitution, 2-phenylimidazole capping group, and C3 propyl linker—each of which is known from patent US4568687 to influence thromboxane synthetase inhibitory activity [2]. It can serve as a reference point for systematic SAR studies exploring how modifications to these three modules affect potency, selectivity, and metabolic stability. Procurement of this specific substitution pattern is essential for establishing baseline activity in any comparative SAR matrix.

Metabolic Stability Studies: Thioether Oxidation Susceptibility in Liver Microsome and Hepatocyte Assays

The methylthio (-SCH3) group is susceptible to FMO- and CYP-mediated S-oxidation to the sulfoxide and sulfone metabolites, with predicted 5–20-fold changes in lipophilicity upon oxidation [3]. This compound can be used in liver microsome or hepatocyte incubation studies to experimentally determine its intrinsic clearance (CLint) and to identify the major oxidative metabolites. Comparative studies with the corresponding sulfoxide and sulfone synthetic standards can quantify the metabolic liability of the thioether moiety and inform whether a prodrug or a metabolically stabilized analog strategy is warranted.

Cytochrome P450 Binding and Inhibition Screening: Imidazole-Heme Coordination Potential

The imidazole ring in this compound is a known heme-coordinating pharmacophore, and the 2-phenyl substituent modulates the steric accessibility of the imidazole nitrogen lone pair [4]. This compound can be evaluated in CYP inhibition panels (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) using fluorescent or LC-MS-based probe substrate assays to determine its IC50 values against individual CYP isoforms. Such data are critical for assessing the drug-drug interaction potential of any lead compound derived from this scaffold.

Quote Request

Request a Quote for 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.